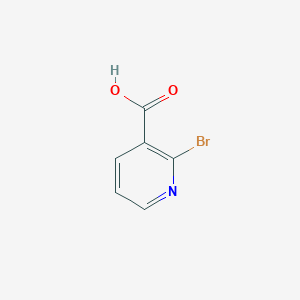

2-Bromonicotinic acid

Overview

Description

2-Bromonicotinic acid, also known as 2-bromopyridine-3-carboxylic acid, is an organic compound with the molecular formula C6H4BrNO2. It is a derivative of nicotinic acid, where a bromine atom is substituted at the second position of the pyridine ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromonicotinic acid can be synthesized through several methods. One common method involves the bromination of nicotinic acid. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the second position of the pyridine ring .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes. The reaction conditions are optimized for high yield and purity. The product is then purified through crystallization or other separation techniques to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions: 2-Bromonicotinic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are used under reflux conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products:

- Substituted pyridines

- Pyridine derivatives with various functional groups

- Complex organic molecules through coupling reactions

Scientific Research Applications

2-Bromonicotinic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: It serves as a precursor for the synthesis of biologically active compounds.

Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of drugs targeting specific biological pathways.

Industry: It is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-bromonicotinic acid involves its interaction with specific molecular targets. The bromine atom and the carboxylic acid group play crucial roles in its reactivity. The compound can form hydrogen bonds and participate in various chemical interactions, influencing biological pathways and molecular targets .

Comparison with Similar Compounds

- 3-Bromonicotinic acid

- 4-Bromonicotinic acid

- 2-Chloronicotinic acid

- 2-Iodonicotinic acid

Comparison: 2-Bromonicotinic acid is unique due to the position of the bromine atom on the pyridine ring, which influences its chemical reactivity and biological activity. Compared to other halogenated nicotinic acids, it offers distinct properties that make it suitable for specific applications in organic synthesis and medicinal chemistry .

Biological Activity

2-Bromonicotinic acid is a brominated derivative of nicotinic acid, a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHBrNO

- Molecular Weight : 202.01 g/mol

- Melting Point : 254 °C

- Solubility : Soluble in methanol

1. Antiviral Properties

Recent studies have highlighted the antiviral potential of this compound against various viral infections, including Hepatitis A, B, and C. The compound's efficacy was evaluated using density functional theory (DFT) to analyze the influence of electron-donating and electron-withdrawing groups on its antiviral activity. The study revealed significant interactions between the compound and viral proteins, suggesting that this compound may inhibit viral replication through these interactions .

2. Antimycobacterial Activity

The compound has also shown promise in the fight against mycobacterial infections. Research indicates that this compound possesses anti-mycobacterial properties, which are crucial in developing treatments for tuberculosis. The mechanism involves disrupting the cell wall synthesis of Mycobacterium tuberculosis, making it a candidate for further exploration in anti-tuberculosis drug development .

3. Coordination Chemistry

This compound has been studied for its ability to form coordination compounds with metals, such as copper(II). These complexes exhibit unique biological activities, including enhanced antimicrobial properties compared to the free acid. The crystal structure of a dinuclear paddle-wheel copper(II) complex formed with deprotonated this compound was elucidated, revealing insights into its potential applications in drug design and development .

The biological activity of this compound can be attributed to several mechanisms:

- Electron Transfer : The presence of bromine enhances the electron-withdrawing capacity of the molecule, facilitating interactions with biological targets.

- Hydrogen Bonding : The carboxylic acid group can participate in hydrogen bonding with proteins and nucleic acids, influencing their structure and function.

- Metal Coordination : The ability to form stable complexes with transition metals can enhance the biological efficacy of the compound by improving solubility and bioavailability.

Case Studies

Properties

IUPAC Name |

2-bromopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNO2/c7-5-4(6(9)10)2-1-3-8-5/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMWNKXIFVYQOTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60283453 | |

| Record name | 2-Bromonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60283453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35905-85-2 | |

| Record name | 35905-85-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31632 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60283453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromopyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic applications of 2-Bromonicotinic acid?

A1: this compound serves as a valuable starting material for synthesizing various heterocyclic compounds. For example, it undergoes efficient palladium/charcoal-copper(I) iodide (Pd/C-CuI) catalyzed Sonogashira coupling with ethynylarenes. This reaction, followed by intramolecular cyclization, yields 4-azaphthalides and 5-azaisocoumarins. [] It can also participate in Ullmann reactions with 2,6-diaminopyridine, leading to the formation of anthyridine derivatives. []

Q2: Are there any optimized methods for synthesizing this compound?

A2: Yes, efficient synthetic routes for this compound and its corresponding aldehyde utilize directed ortho-metalation of readily available 2-bromopyridine. This method provides a convenient and high-yielding pathway for obtaining these valuable compounds. []

Q3: Can this compound act as a ligand in coordination chemistry?

A3: Absolutely! this compound can act as a ligand, forming coordination complexes with transition metals. For instance, it forms a dinuclear paddle-wheel copper(II) complex where the deprotonated 2-bromonicotinate bridges two copper centers. [] This ability to coordinate with metals opens up possibilities for designing novel materials with unique properties.

Q4: Is there any spectroscopic data available for this compound?

A4: Yes, comprehensive vibrational spectroscopic studies, including both Raman and infrared, have been conducted on this compound. These studies, coupled with Density Functional Theory (DFT) calculations, provide detailed insights into the molecule's vibrational modes, structural characteristics, and intermolecular interactions. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.